molecular formula C22H26N4O2 B2772828 4-(4-(dimethylamino)phenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 406690-54-8

4-(4-(dimethylamino)phenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2772828
CAS RN: 406690-54-8
M. Wt: 378.476
InChI Key: DBOBMOQTKLAETK-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The dimethylamino groups attached to the phenyl rings could potentially make the compound a base, as they can accept protons.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The dimethylamino groups and the phenyl rings would be attached to this central ring.


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amino groups could be protonated or deprotonated depending on the pH of the solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the dimethylamino groups and the phenyl rings, as well as the overall shape and size of the molecule, would influence its properties .

Scientific Research Applications

Biological Activities

  • The compound exhibits antibacterial and antifungal activities, with studies showing its efficacy against specific pathogens. This is significant for the development of new antimicrobial agents in addressing drug resistance (Vasu et al., 2003).
  • Antifungal activity against Candida Albicans has been observed in derivatives of the compound, highlighting its potential in treating fungal infections (Zamaraeva et al., 2015).

Chemical Synthesis and Modification

  • Research has focused on the synthesis and reaction of similar compounds under various conditions, leading to the development of novel derivatives with potential pharmacological activities. These studies contribute to the understanding of the compound's chemical behavior and its utility in synthesizing new molecules (Kinoshita et al., 1989; Deady et al., 2003).

Structural and Conformational Analysis

  • Detailed structural analysis has been conducted to understand the conformational features of related compounds. Insights into supramolecular aggregation and conformational changes offer valuable information for designing molecules with improved biological activities (Nagarajaiah & Begum, 2014).

Future Directions

The study of pyrimidine derivatives is a rich field with many potential applications in medicine and other areas. This particular compound, with its unique structure, could be of interest for future research .

properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-13-6-9-17(12-14(13)2)24-21(27)19-15(3)23-22(28)25-20(19)16-7-10-18(11-8-16)26(4)5/h6-12,20H,1-5H3,(H,24,27)(H2,23,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOBMOQTKLAETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)N(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(dimethylamino)phenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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